molecular formula C14H26O B1211083 5,9-Undecadien-1-ol, 2,6,10-trimethyl- CAS No. 24048-14-4

5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Cat. No.: B1211083
CAS No.: 24048-14-4
M. Wt: 210.36 g/mol
InChI Key: SVHDKVPXRARVAO-UHFFFAOYSA-N
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Description

5,9-Undecadien-1-ol, 2,6,10-trimethyl- is an organic compound with the molecular formula C14H26O. It is a norsesquiterpene alcohol and is known for its role as a trail-following pheromone in certain termite species . This compound is characterized by its unique structure, which includes a long carbon chain with multiple double bonds and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the reduction of 5,9-Undecadienoic acid, 2,6,10-trimethyl-, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective reduction processes. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product. Additionally, purification steps such as distillation and chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,9-Undecadien-1-ol, 2,6,10-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into saturated alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl group to chloride.

Major Products

    Oxidation: Formation of 5,9-Undecadienal, 2,6,10-trimethyl-.

    Reduction: Formation of 5,9-Undecanol, 2,6,10-trimethyl-.

    Substitution: Formation of 5,9-Undecadienyl chloride, 2,6,10-trimethyl-.

Scientific Research Applications

5,9-Undecadien-1-ol, 2,6,10-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- involves its interaction with specific receptors in the target organisms. In termites, it acts as a trail-following pheromone by binding to olfactory receptors, triggering a behavioral response that leads the insects to follow the trail . The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Undecadien-1-ol, 2,6,10-trimethyl- is unique due to its specific position of double bonds and hydroxyl group, which contribute to its distinctive chemical properties and biological activity. Its role as a pheromone in termite communication sets it apart from other similar compounds.

Properties

IUPAC Name

2,6,10-trimethylundeca-5,9-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,14-15H,5-6,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDKVPXRARVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865130
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24048-14-4
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24048-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10-trimethylundeca-5,9-dienol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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